molecular formula C11H7KO3 B098739 Potassium 2-hydroxy-1-naphthoate CAS No. 18390-48-2

Potassium 2-hydroxy-1-naphthoate

Cat. No.: B098739
CAS No.: 18390-48-2
M. Wt: 226.27 g/mol
InChI Key: VOYOUEKVKQKBNT-UHFFFAOYSA-M
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Description

Potassium 2-hydroxy-1-naphthoate is a potassium salt derived from 2-hydroxy-1-naphthoic acid (C₁₁H₈O₃, MW 188.18 g/mol) . It is synthesized via carboxylation reactions, such as the Kolbe-Schmitt process, where sodium 2-naphthoxide reacts with CO₂ to form sodium 2-hydroxy-1-naphthoate, which can subsequently undergo cation exchange to yield the potassium analog . This compound is utilized in industrial and research applications, including coordination chemistry for forming metal complexes (e.g., lanthanum derivatives) . Its properties, such as solubility and stability, are influenced by the potassium ion, distinguishing it from other derivatives.

Properties

CAS No.

18390-48-2

Molecular Formula

C11H7KO3

Molecular Weight

226.27 g/mol

IUPAC Name

potassium;2-hydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C11H8O3.K/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1

InChI Key

VOYOUEKVKQKBNT-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+]

Other CAS No.

18390-48-2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Parent Acid and Potassium Salt

Property 2-Hydroxy-1-naphthoic Acid Potassium 2-Hydroxy-1-naphthoate
Molecular Weight 188.18 g/mol ~226.3 g/mol (estimated)
Solubility Low in water Higher aqueous solubility
Thermal Stability Moderate Enhanced (due to ionic form)

Methyl Ester: Methyl 2-Hydroxy-1-naphthoate

  • Molecular Formula : C₁₂H₁₀O₃ .
  • Key Properties :
    • Solubility : Lipophilic, soluble in organic solvents (e.g., chloroform, ethyl acetate).
    • Applications : Intermediate in organic synthesis (e.g., hydrazide derivatives for pharmaceuticals) ; market demand driven by industrial chemical production .
  • Market Data :
    • Global production is forecasted to grow at a CAGR of 4.2% (2025–2030), with major players in China and the EU .

Table 2: Functional Comparison of Ester vs. Salt

Parameter Methyl Ester Potassium Salt
Reactivity Ester hydrolysis Ionic dissociation
Industrial Use Pharmaceuticals, dyes Metal complexes, catalysis
Handling Requires organic solvents Water-based formulations

Sodium and Dipotassium Salts

  • Sodium 2-Hydroxy-1-naphthoate :
    • Synthesized via Kolbe-Schmitt reaction; used as a reaction intermediate .
  • Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate :
    • Structure : Contains sulfonate groups (vs. carboxylate in the naphthoate).
    • Applications : Dye manufacturing; higher water solubility due to sulfonate groups .

Table 3: Ionic Derivatives Comparison

Compound Functional Groups Solubility Key Applications
This compound Carboxylate High Coordination chemistry
Dipotassium disulphonate Sulfonate Very high Textile dyes, detergents

Substituted Derivatives

Examples include 2-hydroxy-5-methyl-1-naphthoic acid and 3,5-dihydroxy-2-naphthoic acid :

  • Structural Impact : Methyl or hydroxyl substituents alter electronic properties and bioavailability.
  • Research Insights: Substituted derivatives exhibit varied enzymatic reactivity.

Metal Complexes

  • Lanthanum Complex : Tetrahydrazinelanthanum 2-hydroxy-1-naphthoate demonstrates unique thermal decomposition pathways, highlighting the ligand’s versatility in stabilizing metals .
  • Comparison with Potassium Salt :
    • Lanthanum complexes are used in materials science, whereas potassium salts focus on solubility-driven applications.

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